5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Overview
Description
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features both a thiazole and a furan ring in its structure
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole and indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The furan ring can then be introduced through various coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole itself or other thiazole-containing molecules share structural similarities and often exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring, such as furfural, also share some chemical properties with 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This dual functionality can enhance its reactivity and broaden its range of applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHJBKMAHCXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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